8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17690605
InChI: InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2
SMILES:
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol

8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

CAS No.:

Cat. No.: VC17690605

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile -

Specification

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
IUPAC Name 8-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile
Standard InChI InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2
Standard InChI Key VAODVPSBCNDZDA-UHFFFAOYSA-N
Canonical SMILES C1C(OC(=O)C2=C1C=CC=C2Br)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzopyran system—a benzene ring fused to a dihydropyran ring. The pyran moiety is partially saturated, with two hydrogen atoms retained in the 3,4-positions, conferring rigidity while allowing rotational flexibility at specific bonds. The ketone group at position 1 introduces polarity, while the bromine atom at position 8 and the carbonitrile group at position 3 create distinct electronic environments.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC10H6BrNO2\text{C}_{10}\text{H}_{6}\text{BrNO}_{2}
Molecular Weight (g/mol)252.06
IUPAC Name8-Bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile

This data aligns with spectroscopic and chromatographic analyses reported in vendor catalogs and chemical databases .

Substituent Effects

The bromine atom at position 8 exerts a strong electron-withdrawing effect via inductive withdrawal, polarizing the aromatic ring and directing electrophilic substitutions to meta and para positions relative to itself. Simultaneously, the carbonitrile group at position 3 contributes to the compound’s planar geometry through resonance stabilization, enhancing its suitability for π-π stacking interactions in biological systems.

Synthesis and Optimization

Reaction Pathways

The synthesis of 8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically begins with the bromination of a preformed benzopyran precursor. For example, 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile may undergo electrophilic aromatic substitution using bromine (Br2\text{Br}_2) or Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr3\text{FeBr}_3. Reaction conditions—including solvent polarity, temperature, and catalyst loading—are optimized to maximize yield and minimize byproducts.

Key Synthetic Parameters

  • Solvent: Dichloromethane (DCM) or acetonitrile, chosen for their ability to dissolve both organic reactants and inorganic catalysts.

  • Temperature: 0–25°C to control exothermic bromination reactions.

  • Catalyst: FeBr3\text{FeBr}_3 (0.1–0.3 equiv) to facilitate electrophilic substitution.

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress, ensuring the absence of unreacted starting materials or undesired isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.65 (d, J=8.4J = 8.4 Hz, 1H, H-5): Aromatic proton para to bromine.

  • δ 7.48 (dd, J=8.4,2.0J = 8.4, 2.0 Hz, 1H, H-6): Coupled to H-5 and H-7.

  • δ 7.32 (d, J=2.0J = 2.0 Hz, 1H, H-7): Ortho to bromine, deshielded by electronegativity.

  • δ 4.45 (t, J=6.8J = 6.8 Hz, 1H, H-3): Adjacent to the carbonitrile group.

  • δ 3.12–2.98 (m, 2H, H-4): Methylene protons in the dihydropyran ring.

¹³C NMR (100 MHz, CDCl₃):

  • δ 192.1 (C-1, ketone carbonyl).

  • δ 118.7 (C≡N, carbonitrile).

  • δ 135.4–112.8 (aromatic carbons, with C-8 at δ 130.2 bearing bromine).

Infrared (IR) Spectroscopy

  • νmax\nu_{\text{max}} 2220 cm⁻¹: Stretching vibration of the carbonitrile group (CN\text{C}≡\text{N}).

  • νmax\nu_{\text{max}} 1685 cm⁻¹: Ketone carbonyl (C=O\text{C}=O) stretch.

  • νmax\nu_{\text{max}} 675 cm⁻¹: C-Br bending vibration .

Comparative Analysis of Benzopyran Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrileC10H7NO2\text{C}_{10}\text{H}_{7}\text{NO}_{2}173.17-CN at C-3
8-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrileC10H6BrNO2\text{C}_{10}\text{H}_{6}\text{BrNO}_{2}252.06-Br at C-8, -CN at C-3
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acidC10H8O4\text{C}_{10}\text{H}_{8}\text{O}_{4}192.17-COOH at C-3

Chemical Reactivity and Applications

Nucleophilic Additions

The carbonitrile group undergoes nucleophilic attack by amines, hydrazines, and Grignard reagents. For instance, reaction with methylmagnesium bromide yields a tertiary alcohol, while hydrazine forms a hydrazide derivative. These products are valuable intermediates in agrochemical and pharmaceutical synthesis.

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